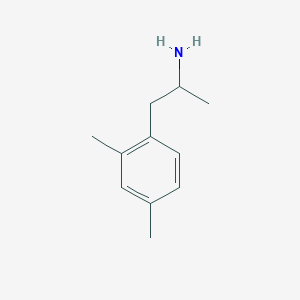

1-(2,4-Dimethylphenyl)propan-2-amine

Description

Systematic Nomenclature and Chemical Classifications

Systematically, 1-(2,4-Dimethylphenyl)propan-2-amine belongs to the chemical class of substituted phenethylamines . uantwerpen.betind.io The phenethylamine (B48288) backbone is a fundamental structure in many biologically active compounds. uantwerpen.be The defining features of this particular molecule are the propane-2-amine chain and the dimethyl substitution on the phenyl ring at the 2 and 4 positions.

Its core structure also classifies it as an amphetamine analog . psychonautwiki.orgwikipedia.org Amphetamine itself is α-methylphenethylamine, and the addition of substituent groups to the phenyl ring, the side chain, or the amino group gives rise to a vast array of compounds with diverse pharmacological profiles. wikipedia.org Therefore, 1-(2,4-Dimethylphenyl)propan-2-amine can also be referred to as a ring-substituted amphetamine . unodc.org

| Nomenclature & Classification | Description |

| IUPAC Name | 1-(2,4-Dimethylphenyl)propan-2-amine |

| Chemical Class | Substituted Phenethylamine, Substituted Amphetamine |

| Core Structure | Phenethylamine |

| Key Substitutions | - Methyl group at the alpha position of the ethylamine (B1201723) side chain- Two methyl groups on the phenyl ring (positions 2 and 4) |

Academic Significance and Research Trajectory of Related Chemical Classes

The academic significance of substituted phenethylamines and amphetamines is extensive, with research spanning over a century. newjournal.org This class of compounds encompasses a wide range of substances, including central nervous system stimulants, empathogens, and hallucinogens. wikipedia.org

Historically, research into substituted amphetamines began with the synthesis of amphetamine in the late 19th century and its later use as a decongestant. wikipedia.org The diverse effects of these compounds on the central nervous system have led to their investigation for various therapeutic applications, as well as their study as substances of abuse. newjournal.orgnih.gov The research trajectory has often focused on understanding the structure-activity relationships (SAR), which dictate how different substitutions on the amphetamine core influence pharmacological effects. researchgate.net For instance, substitutions on the phenyl ring are known to significantly alter the potency and qualitative effects of the compound.

Current Research Landscape and Emerging Areas for 1-(2,4-Dimethylphenyl)propan-2-amine

Direct academic research specifically focused on 1-(2,4-Dimethylphenyl)propan-2-amine is limited in the public domain. However, the current research landscape for substituted amphetamines provides a framework for understanding its potential areas of investigation.

Modern research in this area often involves:

Synthesis and Analytical Characterization: The synthesis of novel analogs continues to be an area of interest, often driven by the emergence of new psychoactive substances. nih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial for the identification and characterization of these compounds. uantwerpen.benih.gov

Pharmacological Profiling: In vitro studies using techniques like radioligand binding assays are employed to determine the affinity of these compounds for various neurotransmitter receptors and transporters. nih.gov This helps in predicting their potential psychoactive effects.

In Silico Studies: Computational models and quantitative structure-activity relationship (QSAR) studies are increasingly used to predict the biological activity of new compounds based on their chemical structure. newjournal.orgnih.gov These methods can help in prioritizing which novel compounds warrant further in-vitro and in-vivo investigation.

Given its structure, research on 1-(2,4-Dimethylphenyl)propan-2-amine would likely explore its interaction with monoamine transporters, similar to other amphetamines. drugrehab.us The dimethyl substitution on the phenyl ring is a key feature that would be of interest to researchers, as it would be expected to modulate its potency and selectivity for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters.

Unexplored Research Avenues and Theoretical Implications

The lack of specific research on 1-(2,4-Dimethylphenyl)propan-2-amine presents several unexplored avenues for investigation.

Potential Research Questions:

What are the specific binding affinities of 1-(2,4-Dimethylphenyl)propan-2-amine for monoamine transporters (DAT, NET, SERT)?

How do the 2,4-dimethyl substitutions on the phenyl ring influence its metabolic pathway compared to other substituted amphetamines?

What are the behavioral effects of this compound in animal models?

Could this compound serve as a lead structure for the development of therapeutic agents, for example, as a research tool to probe the function of monoamine systems?

Theoretical Implications: The study of 1-(2,4-Dimethylphenyl)propan-2-amine could contribute to a more nuanced understanding of the structure-activity relationships within the substituted amphetamine class. The specific positioning of the methyl groups on the phenyl ring could provide valuable data points for refining computational models that predict the pharmacological properties of these compounds. Furthermore, understanding its unique pharmacological profile could shed more light on the complex mechanisms by which substituted amphetamines exert their effects on the central nervous system.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6,10H,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKRQZWEAZTOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302251 | |

| Record name | α,2,4-Trimethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32560-84-2 | |

| Record name | α,2,4-Trimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32560-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,2,4-Trimethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Strategies for 1-(2,4-Dimethylphenyl)propan-2-amine

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 1-(2,4-dimethylphenyl)propan-2-amine, the primary disconnection targets the carbon-nitrogen bond of the amine functional group. This is a common and effective strategy in amine synthesis. youtube.com

A key retrosynthetic disconnection for this target molecule is based on reductive amination . youtube.comyoutube.com This approach breaks the C-N bond, leading to two precursor synthons: a carbonyl compound (a ketone in this case) and an amine. For the synthesis of 1-(2,4-dimethylphenyl)propan-2-amine, this disconnection points to 1-(2,4-dimethylphenyl)propan-2-one (B7797241) as the ketone precursor and ammonia (B1221849) as the amine source.

Another important retrosynthetic pathway involves the Leuckart reaction , which also disconnects the C-N bond. researchgate.net This one-pot reductive amination method utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent, again leading back to the 1-(2,4-dimethylphenyl)propan-2-one precursor. mdpi.comwikipedia.org

Further disconnection of the ketone precursor, 1-(2,4-dimethylphenyl)propan-2-one, can be achieved through a Friedel-Crafts acylation reaction. youtube.com This breaks the bond between the aromatic ring and the propanone side chain. This leads to 1,3-dimethylbenzene (m-xylene) and a suitable acylating agent like propionyl chloride or propionic anhydride (B1165640) as the starting materials.

A visual representation of the primary retrosynthetic disconnections is shown below:

Figure 1: Retrosynthetic Analysis of 1-(2,4-Dimethylphenyl)propan-2-amine

graph TD

A["1-(2,4-Dimethylphenyl)propan-2-amine"] -->|Reductive Amination Disconnection| B["1-(2,4-Dimethylphenyl)propan-2-one + Ammonia"];

B -->|Friedel-Crafts Acylation Disconnection| C["1,3-Dimethylbenzene (m-xylene) + Propionyl Chloride"];

Established Synthetic Pathways and Precursor Chemistry

Several established synthetic routes are utilized for the preparation of 1-(2,4-dimethylphenyl)propan-2-amine and related substituted phenethylamines. These methods primarily rely on the conversion of a corresponding ketone precursor.

One of the most common methods for synthesizing amines is reductive amination . nih.gov This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the target amine. wikipedia.orgfiveable.memdma.ch For the synthesis of 1-(2,4-dimethylphenyl)propan-2-amine, the precursor is 1-(2,4-dimethylphenyl)propan-2-one. This ketone is reacted with ammonia to form the corresponding imine, which is subsequently reduced. mdma.ch This method is widely used in the pharmaceutical industry due to its versatility. nih.govresearchgate.net

The Leuckart reaction is another well-established, one-pot method for the reductive amination of ketones. researchgate.netmdpi.comwikipedia.org This reaction uses ammonium formate or formamide as the reagent. wikipedia.orgsciencemadness.org It is a robust method for producing amphetamine and its analogs. mdpi.com The reaction is typically carried out at high temperatures. wikipedia.orgsciencemadness.org

Reductive Amination Mechanism: The reaction proceeds in two main steps. First, the nucleophilic ammonia attacks the carbonyl carbon of 1-(2,4-dimethylphenyl)propan-2-one to form a hemiaminal intermediate. wikipedia.orgmdma.ch This intermediate is generally unstable and undergoes dehydration to form an imine. wikipedia.orgfiveable.me In the second step, the imine is reduced to the final amine product. fiveable.me This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. masterorganicchemistry.comyoutube.com

Leuckart Reaction Mechanism: When ammonium formate is used, it dissociates into ammonia and formic acid upon heating. wikipedia.orgsciencemadness.org The ammonia reacts with the ketone to form an imine. The formic acid then acts as a hydride donor to reduce the imine to the amine, releasing carbon dioxide in the process. wikipedia.org If formamide is used, it first acts as a nucleophile, attacking the carbonyl group. Subsequent dehydration and rearrangement lead to an N-formyl intermediate, which is then hydrolyzed and reduced. wikipedia.org

Optimization of Conditions: For reductive amination, the choice of reducing agent is crucial. Sodium cyanoborohydride is often preferred as it is selective for the imine over the ketone, allowing for a one-pot reaction. masterorganicchemistry.com The pH of the reaction is also important, as acidic conditions catalyze imine formation but can also deactivate the amine nucleophile. Weakly acidic conditions are typically optimal. wikipedia.org For the Leuckart reaction, temperature and the ratio of reactants are key parameters. Using ammonium formate generally gives better yields than formamide alone. wikipedia.org Microwave irradiation has been explored to accelerate the Leuckart reaction, significantly reducing reaction times and improving yields. mdma.ch The use of catalysts like boric acid or magnesium chloride can also enhance the reaction. sciencemadness.org

The table below summarizes key parameters for these synthetic methods.

| Parameter | Reductive Amination | Leuckart Reaction |

| Nitrogen Source | Ammonia, Primary or Secondary Amines organic-chemistry.org | Ammonium Formate, Formamide wikipedia.org |

| Reducing Agent | NaBH₄, NaBH₃CN, Catalytic Hydrogenation (H₂/Pd, Pt, Ni) wikipedia.orgmasterorganicchemistry.com | Formic Acid (from ammonium formate or added) mdpi.com |

| Key Intermediate | Imine wikipedia.org | Imine, N-formyl derivative wikipedia.org |

| Typical Temperature | Room temperature to moderate heating koreascience.kr | High temperatures (120-165°C) wikipedia.org |

| Catalyst (optional) | Weak acid wikipedia.org | Boric acid, MgCl₂, AlCl₃ sciencemadness.orgrsc.org |

Since 1-(2,4-dimethylphenyl)propan-2-amine contains a chiral center at the alpha-carbon of the amino group, it can exist as a racemic mixture of two enantiomers. The synthesis of enantiomerically pure forms is often desired for research and pharmaceutical applications.

Asymmetric Reductive Amination: This approach aims to directly synthesize a single enantiomer. It involves the use of a chiral catalyst during the reduction of the imine intermediate. acs.org Iridium-based catalysts with chiral phosphine (B1218219) ligands have shown success in the asymmetric reductive amination of ketones, although this is a developing area, particularly for producing primary amines. acs.org

Chiral Resolution: This is a more traditional method for separating a racemic mixture into its individual enantiomers. wikipedia.org It involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by crystallization. wikipedia.org After separation, the pure enantiomer of the amine is recovered by removing the resolving agent. wikipedia.org Another approach is enzymatic resolution, where an enzyme, such as a lipase, selectively acylates one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.comgoogle.com

Novel Synthetic Routes and Derivatization for Research Purposes

Research into novel synthetic methods for amines is ongoing, with a focus on improving efficiency, sustainability, and access to a wider range of derivatives.

Modern synthetic strategies often employ transition-metal catalysis to construct complex amines from simple starting materials. researchgate.netacs.orgnih.gov For instance, photocatalytic methods are being developed for the C-H alkylation of unmasked primary amines to create α-tertiary amines. hepatochem.com While not directly applied to 1-(2,4-dimethylphenyl)propan-2-amine in the reviewed literature, these methods represent the forefront of amine synthesis and could be adapted for this compound. Another approach involves the direct amination of alcohols using ammonia via a "borrowing hydrogen" protocol, catalyzed by heterogeneous cobalt catalysts. acs.org

The synthesis of analogs and derivatives of 1-(2,4-dimethylphenyl)propan-2-amine is crucial for structure-activity relationship (SAR) studies and for investigating its mechanism of action.

Structural modifications can be introduced at various positions of the molecule. For example, the amine group can be N-alkylated or N-acylated. N-acylation, such as the formation of an N-benzoyl derivative, can be achieved by reacting the amine with a suitable acylating agent. nih.gov Further modifications can be made to the aromatic ring. For instance, a Friedel-Crafts acylation can introduce a ketone group onto the benzene (B151609) ring of an N-acylated precursor. nih.gov These derivatives can then be used in further synthetic transformations or for biological evaluation.

Catalytic Approaches in the Synthesis of Related Amines

Catalysis plays a pivotal role in modern amine synthesis, offering greener and more efficient alternatives to stoichiometric reagents. frontiersin.orgrsc.org

Catalytic Reductive Amination: This is a major area of research, with numerous catalytic systems being developed. frontiersin.orgrsc.org Both homogeneous and heterogeneous catalysts are employed. rsc.org

Noble Metal Catalysts: Platinum (Pt) and Palladium (Pd) on carbon supports are effective for the hydrogenation step in reductive amination. wikipedia.org Ruthenium (Ru) catalysts, such as Ru/C and Ru/Nb₂O₅, have also been shown to be highly efficient for the reductive amination of carbonyl compounds to primary amines. acs.org

Non-Noble Metal Catalysts: Due to the cost and toxicity of noble metals, there is a strong interest in developing catalysts based on abundant metals. rsc.org Nickel (Ni) catalysts are used for the reductive amination of alcohols and ketones. wikipedia.org Cobalt (Co) based catalysts have also been developed for the selective synthesis of primary, secondary, and tertiary amines. acs.org

Homogeneous Catalysts: Iridium (Ir) and Rhodium (Rh) complexes are effective homogeneous catalysts for reductive amination, particularly in transfer hydrogenation reactions using formic acid or its salts as the hydrogen source. mdpi.comacs.org

The table below provides examples of catalytic systems used in the synthesis of amines.

| Catalyst Type | Metal | Support/Ligand | Application | Reference |

| Heterogeneous | Platinum (Pt) | Carbon, Alumina | Reductive amination with nitro compounds | frontiersin.org |

| Heterogeneous | Ruthenium (Ru) | Carbon, Niobium(V) oxide | Reductive amination of carbonyls | acs.org |

| Heterogeneous | Nickel (Ni) | - | Reductive amination of alcohols | wikipedia.org |

| Heterogeneous | Cobalt (Co) | MgO/TiO₂ | Direct amination of alcohols | acs.org |

| Homogeneous | Iridium (Ir) | Chiral diphosphine ligands | Asymmetric reductive amination | acs.org |

| Homogeneous | Rhodium (Rh) | Cp* (pentamethylcyclopentadienyl) | Reductive amination with ammonium formate | mdpi.com |

These advanced catalytic methods continue to evolve, providing more powerful tools for the synthesis of 1-(2,4-dimethylphenyl)propan-2-amine and a diverse array of related chemical structures for scientific investigation. acs.orgrsc.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for predicting the molecular structure and properties of organic compounds from first principles. scilit.comresearchgate.net DFT methods, such as the popular B3LYP functional, balance computational cost and accuracy, making them suitable for studying medium-sized molecules. scispace.comresearchgate.netijcce.ac.ir These methods are used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. scispace.com Ab initio methods, like Hartree-Fock (HF), provide a fundamental but often less accurate picture compared to post-HF methods or DFT, which accounts for electron correlation. researchgate.net For complex flexible molecules like substituted phenylpropanamines, a common strategy involves exploring the conformational landscape to identify stable isomers before performing more intensive calculations on these low-energy structures. nih.gov

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.govmaterialsciencejournal.org Conversely, a large energy gap points to higher stability and lower chemical reactivity. youtube.com In aromatic amines, the HOMO is typically localized on the electron-rich aromatic ring and the amine group, while the LUMO is distributed over the aromatic system. This distribution facilitates charge transfer within the molecule.

For analogous compounds, DFT calculations have been used to determine these properties. For instance, in a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO energy gap was calculated to be -0.08657 eV, indicating high chemical reactivity. nih.govresearchgate.net The HOMO and LUMO energies are also used to calculate global reactivity descriptors, which provide further insight into the molecule's behavior.

Table 1: Global Reactivity Descriptors (Illustrative for a Pyran Derivative)

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | μ²/ (2η) | A measure of electrophilic power. |

Data derived from concepts in computational chemistry literature. materialsciencejournal.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP surface displays regions of different electrostatic potential using a color spectrum. youtube.com

Red: Indicates regions of most negative potential, rich in electrons, and are favorable sites for electrophilic attack. These are often found around electronegative atoms like nitrogen or oxygen. nih.govresearchgate.net

Blue: Represents regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack. These are typically located around hydrogen atoms attached to electronegative atoms. nih.govresearchgate.net

Green: Denotes areas of neutral or zero potential. youtube.com

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu This method is particularly useful for studying charge delocalization, hyperconjugative interactions, and intramolecular charge transfer. nih.gov

In substituted aromatic amines, significant delocalization occurs from the nitrogen lone pair (donor) to the antibonding π* orbitals of the phenyl ring (acceptor). acs.org For a related compound, 2-(2-Hydroxyphenyl)-1-azaazulene, NBO analysis revealed that the weakness of the O-C sigma bond was due to n → σ* delocalization, which impacts molecular stability and geometry. nih.gov Similarly, for 1-(2,4-Dimethylphenyl)propan-2-amine, NBO analysis would quantify the delocalization of the nitrogen lone pair into the dimethylphenyl ring, a key factor in its electronic properties.

Table 2: Illustrative NBO Analysis for Methylamine (CH₃NH₂)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| C-H (σ) | N-H (σ*) | 0.5 - 1.0 | Vicinal Hyperconjugation |

| N (LP) | C-H (σ*) | 5.0 - 10.0 | Lone Pair Hyperconjugation |

This table is illustrative, based on general principles of NBO analysis for simple amines. wisc.edu The E(2) values represent the stabilization energy from donor-acceptor interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, especially DFT, are widely used to predict spectroscopic parameters such as vibrational frequencies (IR and Raman), NMR chemical shifts, and UV-Vis absorption spectra. ijcce.ac.irresearchgate.net These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. scispace.com The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions. researchgate.net

Similarly, theoretical UV-Vis spectra can be calculated using Time-Dependent DFT (TD-DFT). materialsciencejournal.org These calculations provide information about electronic transitions, including their energy (wavelength), oscillator strength (intensity), and the molecular orbitals involved. nih.gov For example, a study on a pyran derivative showed that the calculated absorption maximum in a solvent was blue-shifted compared to the gas phase, a phenomenon that could be explained by the stabilization of the ground state by the solvent. materialsciencejournal.org

Conformational Analysis and Potential Energy Surface (PES) Scanning

For flexible molecules like 1-(2,4-Dimethylphenyl)propan-2-amine, which has several rotatable bonds, conformational analysis is essential to identify the most stable three-dimensional structures. This is achieved by scanning the Potential Energy Surface (PES) of the molecule. scispace.com

The process involves systematically rotating specific dihedral angles and calculating the energy at each step to map out the energy landscape. The resulting PES reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. These stable conformers are the most likely to be present under experimental conditions. A study on a related dimethylphenoxy derivative highlighted the importance of this analysis in understanding its crystal packing and unusual conformations.

Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. rsc.orgresearchgate.net Computational chemistry can predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. researchgate.net Molecules with large β values are promising candidates for NLO materials. Typically, these molecules feature an electron donor group and an electron acceptor group connected by a π-conjugated system, which facilitates intramolecular charge transfer. rsc.org

For many organic molecules, DFT calculations have shown that their hyperpolarizability values are significantly higher than that of urea, a standard reference material for NLO studies. rsc.orgresearchgate.net A computational study on 2-[(2,4-Dimethylphenyl)iminomethyl]-3,5-dimethoxyphenol, a compound containing the same 2,4-dimethylphenyl moiety, predicted that its NLO properties are much greater than those of urea. tulane.edu This suggests that derivatives of 2,4-dimethylphenyl, including 1-(2,4-Dimethylphenyl)propan-2-amine, may also possess interesting NLO characteristics.

Table 3: Calculated NLO Properties for Illustrative Schiff Bases

| Compound | Dipole Moment (μ) [Debye] | Polarizability <α> [a.u.] | Hyperpolarizability (β_tot) [a.u.] |

|---|---|---|---|

| DMA | 5.21 | 459.2 | 21104 |

| DMM | 2.59 | 428.1 | 160 |

| DMB-D | 1.94 | 486.2 | 939 |

| DAM | 2.94 | 441.5 | 3333 |

| DMD | 2.37 | 398.9 | 25413 |

| Urea (Reference) | 1.37 | - | 371 |

Data adapted from a study on D-π-D and A-π-A configured Schiff bases, calculated at the M06-2X/6-311G(d,p) level. rsc.org

Molecular Dynamics Simulations and Ligand-Protein Interactions (Theoretical)

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For 1-(2,4-Dimethylphenyl)propan-2-amine, MD simulations offer a theoretical window into its dynamic behavior when interacting with a potential protein target. These simulations can validate the stability of a docked pose obtained from molecular docking and provide insights into the flexibility of both the ligand and the protein's binding site. mdpi.comnih.gov

The process typically begins with the protein-ligand complex predicted by docking. This complex is placed in a simulated environment, usually a box of water molecules and ions, to mimic physiological conditions. The system's energy is minimized to remove any steric clashes, and then Newton's laws of motion are applied iteratively to simulate the system's evolution over a timescale of nanoseconds to microseconds. mdpi.comresearchgate.net

Analysis of the MD trajectory can reveal crucial information about the ligand-protein interaction. Key metrics include:

Hydrogen Bonds: The persistence of hydrogen bonds between the ligand and specific amino acid residues throughout the simulation is monitored. Stable hydrogen bonds are often critical for strong binding affinity. mdpi.comnih.gov

Conformational Changes: MD simulations can capture subtle or significant changes in the protein's shape upon ligand binding, which is a key aspect of the "induced fit" model of molecular recognition. nih.gov

These theoretical studies help to refine the understanding of how 1-(2,4-Dimethylphenyl)propan-2-amine might interact with its biological targets on a dynamic level, providing a more realistic picture than static docking models alone.

Table 1: Hypothetical Molecular Dynamics Simulation Analysis

| Metric | Description | Theoretical Finding for a Stable Complex |

|---|---|---|

| Ligand RMSD | Measures the average deviation of the ligand's atoms from a reference position (the initial docked pose). | Low and stable fluctuation (e.g., < 2.0 Å) after initial equilibration. |

| Protein RMSD | Measures the average deviation of the protein's backbone atoms from its initial structure. | Plateaus after an initial increase, indicating the protein has reached a stable conformation. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained between the ligand and a protein residue. | High occupancy (>75%) for key interacting residues suggests a critical and stable interaction. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govyoutube.com This method is fundamental in predicting the binding mode of 1-(2,4-Dimethylphenyl)propan-2-amine and estimating the strength of the interaction.

Target Receptor Identification and Binding Mode Prediction

Given its structural similarity to amphetamine and methamphetamine, the logical potential targets for 1-(2,4-Dimethylphenyl)propan-2-amine are proteins involved in monoamine neurotransmission, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and trace amine-associated receptors (TAARs). nih.govwikipedia.org

The docking process involves using a scoring function within a program like AutoDock Vina to computationally place the 3D structure of 1-(2,4-Dimethylphenyl)propan-2-amine into the defined binding site of a target receptor. nih.govmdpi.com The program samples a vast number of possible conformations and orientations, assigning a score to each one. The pose with the most favorable score (typically the lowest binding energy) is considered the most likely binding mode. This predicted mode reveals the specific orientation of the ligand within the binding pocket, which is essential for understanding its mechanism of action.

Ligand-Binding Site Characterization and Interaction Energetics

Once a binding mode is predicted, the specific interactions between 1-(2,4-Dimethylphenyl)propan-2-amine and the amino acid residues of the binding site are analyzed. This characterization identifies the key forces driving the binding event, which can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (like the dimethylphenyl ring) and nonpolar residues in the binding pocket. nih.gov

Ionic Bonds: Potential interactions involving the protonated amine group of the ligand and negatively charged residues like aspartate or glutamate.

The docking score itself provides an estimation of the binding affinity, usually expressed in kcal/mol. researchgate.net A more negative score implies a stronger theoretical binding affinity. nih.gov For more refined energy calculations, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the docked pose to provide a more accurate estimate of the binding free energy. researchgate.netnih.gov

Table 2: Example of a Theoretical Molecular Docking Result

| Target Protein | Interacting Residue | Interaction Type | Distance (Å) | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Dopamine Transporter (DAT) | Asp79 | Ionic / Hydrogen Bond | 2.8 | -8.5 |

| Phe326 | Hydrophobic (π-π stacking) | 4.5 | ||

| Val152 | Hydrophobic | 3.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a group of compounds and their biological activity. scispace.comimist.ma

Descriptor Development and Model Validation

To build a QSAR model for a series of compounds related to 1-(2,4-Dimethylphenyl)propan-2-amine, the first step is to calculate molecular descriptors for each compound. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties, such as its size, shape, electronic properties, and hydrophobicity (e.g., LogP). nih.gov

Using statistical methods like Multiple Linear Regression (MLR), an equation is generated that correlates these descriptors with the measured biological activity (e.g., IC50) of the compounds. scispace.com A crucial part of QSAR is model validation, which ensures the model is statistically robust and has predictive power. nih.gov Key validation metrics include:

R² (Coefficient of Determination): Indicates how well the model fits the training data.

Q² (Cross-validated R²): Determined through methods like leave-one-out cross-validation, this metric assesses the model's internal predictive ability. nih.gov

External Validation: The model's predictive power is tested on an external set of compounds not used in model generation, yielding a predictive R² (R²pred). A high value for R²pred is a strong indicator of a reliable QSAR model. nih.gov

Virtual Screening and Lead Optimization Strategies (Theoretical)

A validated QSAR model becomes a powerful tool for theoretical drug discovery. It can be used for virtual screening, where large digital libraries of compounds are rapidly evaluated in silico to identify new molecules that are predicted to be highly active. mdpi.comnih.gov This process allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources. researchgate.net

Furthermore, QSAR models guide lead optimization. researchgate.net By analyzing the QSAR equation, researchers can understand which structural features (represented by the descriptors) are most important for activity. For instance, if the model indicates that a lower value for a certain descriptor increases activity, new analogs can be designed in silico to possess that feature. This iterative cycle of prediction, design, and theoretical evaluation helps in the rational design of more potent or selective compounds based on the 1-(2,4-Dimethylphenyl)propan-2-amine scaffold.

Theoretical Mechanistic Investigations at the Molecular and Cellular Level Non Clinical

Receptor Binding Profiles and Allosteric Modulation (In Vitro and Theoretical)

The interaction of 1-(2,4-Dimethylphenyl)propan-2-amine with various receptors is a key determinant of its pharmacological profile. This subsection explores its binding affinity to specific receptors and the computational elucidation of these binding mechanisms.

Binding Affinity Determination to Specific Receptors (e.g., GPCRs, monoamine transporters)

Direct binding affinity data for 1-(2,4-Dimethylphenyl)propan-2-amine at G-protein coupled receptors (GPCRs) and monoamine transporters are not extensively available in the public domain. However, based on its structural similarity to other phenethylamine (B48288) compounds, it is hypothesized to interact with receptors such as trace amine-associated receptors (TAARs) and monoamine transporters (MATs), which include transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).

For structurally related compounds, binding affinities have been reported. For instance, some phenethylamine derivatives show varying affinities for TAAR1, a GPCR that is responsive to endogenous trace amines. The binding of ligands to these receptors can be influenced by the substitution pattern on the phenyl ring.

| Receptor | Compound Class | Reported Affinity (Data for Analogs) | Reference |

|---|---|---|---|

| Trace Amine-Associated Receptor 1 (TAAR1) | Phenethylamines | Varies from nM to µM range depending on substitution. | nih.gov |

| Dopamine Transporter (DAT) | Phenethylamines | Inhibition constants (Ki) can vary widely. | nih.gov |

| Norepinephrine Transporter (NET) | Phenethylamines | Inhibition constants (Ki) can vary widely. | nih.gov |

| Serotonin Transporter (SERT) | Phenethylamines | Generally lower affinity compared to DAT and NET for many amphetamine-like substances. | nih.gov |

Computational Elucidation of Binding Mechanisms

Computational docking studies are instrumental in predicting the binding modes of ligands to their receptor targets. While specific docking studies for 1-(2,4-Dimethylphenyl)propan-2-amine are not readily found in published literature, general principles derived from modeling studies of related phenethylamines at receptors like TAAR1 and DAT can provide insights.

These studies often highlight the importance of the amine group in forming a salt bridge with a conserved aspartate residue in the transmembrane domain of these receptors. The phenyl ring typically engages in hydrophobic and aromatic stacking interactions within a binding pocket. The 2,4-dimethyl substitution on the phenyl ring of the target compound would be expected to influence the precise orientation and strength of these hydrophobic interactions, potentially enhancing selectivity for receptors with complementary pockets. The stereochemistry at the alpha-carbon of the propane (B168953) chain is also a critical determinant of binding orientation and affinity.

Enzyme Interaction Mechanisms and Biotransformation Pathways (In Vitro and Theoretical)

The metabolic fate of 1-(2,4-Dimethylphenyl)propan-2-amine is governed by its interactions with various metabolic enzymes. This subsection examines its potential to inhibit or activate these enzymes and predicts its metabolic pathways based on in vitro and theoretical models.

Inhibition and Activation of Metabolic Enzymes (e.g., Cytochrome P450 isoforms, Monoamine Oxidases)

The potential for 1-(2,4-Dimethylphenyl)propan-2-amine to interact with drug-metabolizing enzymes is a critical aspect of its biochemical profile.

Cytochrome P450 (CYP) Isoforms: Substituted amphetamines are known to be both substrates and inhibitors of various CYP450 enzymes, particularly CYP2D6. A study on 4-substituted methamphetamines demonstrated that these compounds can inhibit CYP2D6-mediated metabolism of methamphetamine, with the inhibitory potency varying based on the substituent. semanticscholar.org For instance, 4-iodomethamphetamine was found to be a potent inhibitor of amphetamine production from methamphetamine. semanticscholar.org Given its structure, 1-(2,4-Dimethylphenyl)propan-2-amine is likely to be a substrate and a potential competitive inhibitor of CYP2D6 and possibly other CYP isoforms like CYP2C19 and CYP3A4. nih.gov However, specific inhibitory constants (Ki or IC50 values) for 1-(2,4-Dimethylphenyl)propan-2-amine are not documented. The inhibition can be reversible, or in some cases, mechanism-based, where a reactive metabolite inactivates the enzyme. nih.govbiomolther.org

Monoamine Oxidases (MAOs): Phenethylamine derivatives can also be inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters. For example, (+)-4-Dimethylamino-2,alpha-dimethylphenethylamine has been identified as a selective inhibitor of MAO-A. nih.gov The inhibitory profile of 1-(2,4-Dimethylphenyl)propan-2-amine against MAO-A and MAO-B has not been specifically reported, but it is plausible that it exhibits some degree of MAO inhibition. The selectivity for MAO-A versus MAO-B would depend on its specific structural features. mdpi.comresearchgate.netmdpi.com

| Enzyme | Interaction Type | Predicted Effect (based on analogs) | Reference |

|---|---|---|---|

| CYP2D6 | Inhibition/Substrate | Potential for competitive inhibition. | semanticscholar.org |

| CYP2C19 | Inhibition/Substrate | Possible weak inhibition. | nih.gov |

| CYP3A4 | Inhibition/Substrate | Possible weak inhibition. | nih.gov |

| MAO-A | Inhibition | Possible selective or non-selective inhibition. | nih.gov |

| MAO-B | Inhibition | Possible selective or non-selective inhibition. | mdpi.comresearchgate.netmdpi.com |

Theoretical Metabolic Fate and Metabolite Prediction (In Vitro Context)

In the absence of direct metabolic studies on 1-(2,4-Dimethylphenyl)propan-2-amine, its metabolic fate can be predicted based on the known biotransformation pathways of structurally similar compounds. The primary metabolic routes for phenethylamines involve N-dealkylation and aromatic hydroxylation, primarily catalyzed by CYP enzymes. nih.gov

For 1-(2,4-Dimethylphenyl)propan-2-amine, the following metabolic transformations are theoretically plausible in an in vitro setting:

Aromatic Hydroxylation: The phenyl ring can be hydroxylated, likely at one of the unsubstituted positions (positions 3, 5, or 6).

N-Dealkylation: If the amine is secondary or tertiary, N-dealkylation can occur. As this compound is a primary amine, this pathway is not applicable unless it undergoes prior modification.

Oxidative Deamination: The primary amine group can be oxidized by MAO to form the corresponding ketone, 1-(2,4-dimethylphenyl)propan-2-one (B7797241). nih.gov

Hydroxylation of the Propyl Side Chain: Hydroxylation could also occur on the propyl side chain.

Conjugation: The resulting hydroxylated metabolites can undergo further phase II metabolism through glucuronidation or sulfation.

Studies on the in vitro metabolism of benzphetamine, a related compound, using rat liver microsomes identified metabolites resulting from N-debenzylation, N-demethylation, and aromatic hydroxylation. nih.gov Similarly, the metabolism of 25B-NBF in human hepatocytes showed extensive metabolism via hydroxylation, O-demethylation, and N-debenzylation. nih.gov

| Metabolic Pathway | Predicted Metabolite | Catalyzing Enzyme (Predicted) | Reference (Analogous Compounds) |

|---|---|---|---|

| Aromatic Hydroxylation | Hydroxy-1-(2,4-dimethylphenyl)propan-2-amine | CYP2D6 | nih.gov |

| Oxidative Deamination | 1-(2,4-Dimethylphenyl)propan-2-one | MAO-A/B | nih.gov |

| Side-chain Hydroxylation | 1-(2,4-Dimethylphenyl)propan-1,2-diol-2-amine | CYP450 isoforms | nih.gov |

Stereoselective Aspects of In Vitro Metabolism

The metabolism of chiral drugs can be stereoselective, meaning that one enantiomer is metabolized at a different rate or via a different pathway than the other. 1-(2,4-Dimethylphenyl)propan-2-amine is a chiral compound, possessing a stereocenter at the second carbon of the propane chain.

Studies on methamphetamine have demonstrated significant stereoselectivity in its metabolism. The S-(+)-enantiomer is more rapidly metabolized by CYP2D6 than the R-(-)-enantiomer. nih.govnih.gov This leads to different pharmacokinetic profiles for the two enantiomers. For methamphetamine, the formation of amphetamine (via N-demethylation) shows high isomer selectivity, while the formation of para-hydroxymethamphetamine (via aromatic hydroxylation) is less affected by stereoselectivity. nih.govnih.gov

Intracellular Signaling Cascade Modulation (Theoretical Frameworks)

Substituted phenethylamines are known to exert significant effects on intracellular signaling pathways, primarily through their interaction with monoamine neurotransmitter systems. wikipedia.org It is plausible that 1-(2,4-Dimethylphenyl)propan-2-amine, as a derivative, shares some of these general mechanistic properties. The primary mode of action for many compounds in this class involves the modulation of neurotransmitter concentrations, such as dopamine, which in turn activates complex second messenger systems within the cell. wikipedia.org

The theoretical interaction of 1-(2,4-Dimethylphenyl)propan-2-amine with second messenger systems is likely initiated by its influence on dopamine receptors, which are G protein-coupled receptors. wikipedia.org The activation of these receptors, particularly the D1-like and D2-like receptor families, triggers distinct intracellular signaling cascades. wikipedia.org

The D1-like receptors (D1 and D5) are typically coupled to the Gs alpha subunit of G proteins. Their activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This elevation in cAMP, a key second messenger, subsequently activates Protein Kinase A (PKA). PKA can then phosphorylate a variety of downstream protein targets, including transcription factors, thereby mediating the cellular response.

Conversely, the D2-like receptors (D2, D3, and D4) are generally coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. wikipedia.org Some D2-like receptors can also modulate intracellular calcium levels through Gq-coupled mechanisms. wikipedia.org

A theoretical model of these interactions is presented below:

| Receptor Family | G Protein Coupling | Effect on Adenylyl Cyclase | Change in cAMP | Primary Downstream Effector |

| D1-like (D1, D5) | Gs | Stimulation | Increase | Protein Kinase A (PKA) |

| D2-like (D2, D3, D4) | Gi | Inhibition | Decrease | Reduced PKA activity |

It is important to note that the specific affinity of 1-(2,4-Dimethylphenyl)propan-2-amine for these different receptor subtypes is unknown, and this would significantly influence the net effect on second messenger systems.

The modulation of second messenger systems by compounds like 1-(2,4-Dimethylphenyl)propan-2-amine can theoretically lead to downstream changes in gene expression. This regulation is often mediated by the activation of transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. nih.gov

Research on amphetamine, a structurally related compound, has shown that it can induce the expression of immediate early genes (IEGs) such as c-fos and jun-B in the striatum. nih.gov This induction is dependent on the D1 dopamine receptor and the subsequent cAMP signaling pathway. nih.gov These IEGs often encode transcription factors themselves, which can then activate or repress the expression of other genes, leading to longer-term changes in cellular function. nih.gov

For instance, a single dose of amphetamine has been found to increase c-fos expression, while chronic exposure may lead to a decrease in its expression. nih.gov Furthermore, chronic amphetamine use has been associated with an increase in the expression of ΔFosB, a more stable transcription factor implicated in long-term neural adaptations. nih.gov

The theoretical impact of 1-(2,4-Dimethylphenyl)propan-2-amine on gene expression, based on the mechanisms of related compounds, is summarized in the following table:

| Exposure Type | Potential Effect on IEG Expression (e.g., c-fos) | Potential Effect on ΔFosB Expression | Theoretical Implication |

| Acute | Increase nih.govjohnshopkins.edu | No significant change | Initiation of a transcriptional response |

| Chronic | Decrease nih.gov | Increase nih.gov | Long-term alterations in gene expression and neuronal plasticity |

Moreover, studies on amphetamines suggest that they can induce epigenetic modifications, such as histone acetylation and DNA methylation, which play a crucial role in controlling gene expression. nih.gov For example, acute amphetamine treatment has been linked to increased histone H4 acetylation at the c-fos promoter, facilitating its expression. nih.gov In contrast, chronic exposure may increase the expression of histone methyltransferases, leading to gene repression. nih.gov It is conceivable that 1-(2,4-Dimethylphenyl)propan-2-amine could engage in similar epigenetic regulatory mechanisms, although this remains a purely theoretical postulation without direct experimental evidence.

Advanced Analytical Methodologies for Characterization and Quantification

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is widely used for both qualitative and quantitative analysis of organic compounds due to its high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Related Compounds and Metabolites (In Vitro)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its metabolites. This capability is invaluable for identifying unknown compounds formed during synthesis or metabolism.

In vitro metabolism studies, often using human liver microsomes (pHLMs), are conducted to predict how a compound might be processed in the body. nih.gov HRMS is a key technique in these studies for identifying potential metabolic pathways. nih.govnih.gov For a compound like 1-(2,4-Dimethylphenyl)propan-2-amine, common metabolic transformations include N-dealkylation, hydroxylation of the aromatic ring or alkyl chain, and subsequent oxidations. nih.govmdpi.com

In a typical workflow, the parent compound is incubated with liver microsomes, and the resulting mixture is analyzed by LC-HRMS. nih.gov By comparing the accurate masses of newly formed peaks with the parent compound, potential metabolites can be identified based on characteristic mass shifts. For example, the addition of an oxygen atom (hydroxylation) results in a mass increase of 15.9949 Da. nih.gov Non-targeted metabolomics approaches combined with multivariate analysis can be more efficient in identifying a broader range of metabolites compared to conventional methods. nih.gov

Table 1: Potential In Vitro Phase I Metabolites of 1-(2,4-Dimethylphenyl)propan-2-amine and Corresponding Mass Shifts

| Metabolic Reaction | Description | Expected Mass Shift (Da) |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring or alkyl chain. | +15.9949 |

| N-dealkylation | Removal of the entire propan-2-amine group, although less common for primary amines. More likely is oxidation of the amine. | - |

| Oxidation | Further oxidation of a hydroxylated metabolite to a ketone or carboxylic acid. | +13.9792 (ketone from secondary alcohol) |

| N-Oxidation | Formation of a hydroxylamine or nitroso derivative at the nitrogen atom. | +15.9949 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing fragmentation, and then analyzing the resulting product ions. This technique provides valuable structural information by revealing the fragmentation pathways of a molecule. Collision-Induced Dissociation (CID) is the most common method for fragmenting ions in the gas phase. nih.gov

The analysis of fragmentation patterns helps in the structural confirmation of the parent compound and the identification of its metabolites or related substances. wvu.edu For phenylalkylamines, fragmentation often involves cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) and cleavage of the C-C bond alpha to the nitrogen atom. wvu.edu

For 1-(2,4-Dimethylphenyl)propan-2-amine (C11H17N, monoisotopic mass ≈ 163.14 Da), the protonated molecule [M+H]+ would have an m/z of approximately 164.15. Its MS/MS spectrum would be expected to show characteristic fragment ions. The study of fragmentation pathways of structurally similar synthetic cathinones reveals common losses, such as the elimination of neutral alkenes from alkylphenone cations, which can help predict the behavior of the target compound. wvu.edu

Table 2: Predicted Key Fragment Ions for [1-(2,4-Dimethylphenyl)propan-2-amine+H]+ in MS/MS

| Predicted m/z | Proposed Structure/Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 147.12 | Loss of NH3 (ammonia) | Cleavage of the C-N bond with proton transfer. |

| 119.09 | [C9H11]+ ion | Benzylic cleavage, loss of propan-2-amine radical followed by ionization (less common in ESI) or cleavage of the Cα-Cβ bond. |

| 105.07 | [C8H9]+ ion (dimethyltropylium or related isomer) | Loss of propylene from the [C11H14]+ ion, a common pathway for substituted phenylalkanes. |

| 44.05 | [C2H6N]+ ion | Cleavage of the benzylic C-C bond, with the charge retained on the amine-containing fragment. |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. researchgate.net Due to its amine functional group, 1-(2,4-Dimethylphenyl)propan-2-amine is sufficiently volatile for GC analysis. Method development involves optimizing several parameters to achieve good separation and sensitivity. nih.gov

Key considerations in GC-MS method development include:

Sample Preparation: Liquid-liquid extraction or solid-phase extraction may be used to isolate the analyte from a complex matrix.

Derivatization: Primary amines can sometimes exhibit poor peak shape (tailing) on standard GC columns. Derivatization, for example, with trifluoroacetic anhydride (B1165640) (TFAA), can improve chromatographic performance and mass spectral characteristics. researchgate.net

GC Column Selection: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often suitable for separating amines.

Temperature Program: A gradient temperature program is typically used to ensure the elution of the analyte as a sharp peak and to clean the column of less volatile components.

MS Detection: The mass spectrometer can be operated in full scan mode to acquire mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. mdpi.com

Table 3: Typical GC-MS Method Parameters for Phenylalkylamine Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low levels of drugs and metabolites in complex biological matrices like plasma and urine. nih.gov Its high sensitivity and selectivity are achieved by coupling the separation power of LC with the specificity of MS/MS detection. mdpi.com

Method development begins with optimizing sample preparation to extract the analyte and remove interferences. uu.nl Chromatographic separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid to improve peak shape and ionization efficiency. mdpi.comresearchgate.net

Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion for the analyte is selected and fragmented, and only a specific product ion is monitored. This process provides two levels of specificity, significantly reducing background noise and enhancing sensitivity. mdpi.com

A comprehensive method validation is performed to ensure the assay is reliable and reproducible. qub.ac.uk Validation parameters are assessed according to regulatory guidelines.

Table 4: Key Parameters for LC-MS/MS Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 researchgate.net |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) uu.nl |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) researchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. mdpi.com |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. uu.nl |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ipb.pt It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous assignment of its structure and the determination of its purity.

1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to fully characterize a compound like 1-(2,4-Dimethylphenyl)propan-2-amine. mdpi.com

1D NMR:

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity/splitting). For 1-(2,4-Dimethylphenyl)propan-2-amine, distinct signals would be expected for the aromatic protons, the benzylic (CH₂) protons, the methine (CH) proton, and the three methyl (CH₃) groups.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of each carbon signal indicates its chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

2D NMR: These experiments reveal correlations between different nuclei, which are essential for assembling the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J H-H coupling). This helps to identify connected proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is used to assign carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule, such as linking the aliphatic side chain to the correct positions on the dimethylphenyl ring.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2,4-Dimethylphenyl)propan-2-amine

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H) | Rationale |

|---|---|---|---|---|

| Aromatic CH (3 positions) | ¹H NMR | ~6.9-7.1 | s, d, d | Typical range for protons on a substituted benzene (B151609) ring. |

| ¹³C NMR | ~126-136 | - | Characteristic shifts for aromatic carbons. | |

| Benzylic CH₂ | ¹H NMR | ~2.6-2.8 | dd | Adjacent to an aromatic ring and a chiral center. |

| ¹³C NMR | ~40-45 | - | Downfield shift due to proximity to the aromatic ring. | |

| CH-NH₂ | ¹H NMR | ~3.0-3.3 | m | Adjacent to a CH₂ group and a CH₃ group. |

| ¹³C NMR | ~48-52 | - | Downfield shift due to attachment to nitrogen. | |

| CH-CH₃ | ¹H NMR | ~1.1-1.3 | d | Coupled to the adjacent methine proton. |

| ¹³C NMR | ~20-24 | - | Typical aliphatic methyl carbon. | |

| Aromatic CH₃ (2 groups) | ¹H NMR | ~2.2-2.4 | s | Attached to the aromatic ring, no adjacent protons to couple with. |

| ¹³C NMR | ~19-21 | - | Typical chemical shift for methyl groups on a benzene ring. |

By systematically applying these 1D and 2D NMR techniques, every proton and carbon signal can be assigned, confirming the constitution and substitution pattern of 1-(2,4-Dimethylphenyl)propan-2-amine and assessing its purity.

Solid-State NMR for Polymorphic and Conformational Studies

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical substances, including identifying different crystalline structures (polymorphs) and understanding their conformational properties. europeanpharmaceuticalreview.com Unlike solution-state NMR, SSNMR provides information about the local environment of atoms in the solid state, which is essential for studying polymorphism, as different polymorphs can exhibit distinct molecular packing and conformations, leading to variations in their physical properties. irispublishers.comresearchgate.net

For substituted phenethylamines, SSNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, can be employed to probe the carbon environments within the molecule. Polymorphs of a compound will often display different ¹³C chemical shifts due to variations in crystal packing and molecular conformation. These differences in the solid-state NMR spectra can be used to identify and quantify the different polymorphic forms present in a sample. irispublishers.com

Table 1: Representative ¹³C SSNMR Chemical Shifts for a Substituted Phenethylamine (B48288) Analog (Note: This data is illustrative for a related compound and not specific to 1-(2,4-Dimethylphenyl)propan-2-amine)

| Carbon Atom | Chemical Shift (ppm) - Polymorph A | Chemical Shift (ppm) - Polymorph B |

|---|---|---|

| C1 (Aromatic) | 138.5 | 139.1 |

| C2/C6 (Aromatic) | 129.8 | 130.2 |

| C3/C5 (Aromatic) | 128.7 | 128.9 |

| C4 (Aromatic) | 126.3 | 126.5 |

| Cα | 45.2 | 45.8 |

| Cβ | 52.1 | 52.9 |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a widely used technique for the identification and structural elucidation of organic compounds. The absorption of infrared radiation by a molecule results in the excitation of its vibrational modes, such as stretching and bending of chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For 1-(2,4-Dimethylphenyl)propan-2-amine, characteristic IR absorption bands would be expected for the amine (N-H), aromatic ring (C-H and C=C), and aliphatic (C-H) functional groups. The positions of these bands can be influenced by the substitution pattern on the aromatic ring and the conformation of the side chain. While a specific FT-IR spectrum for 1-(2,4-Dimethylphenyl)propan-2-amine is not available, data from related compounds can provide an indication of the expected spectral regions for key functional groups.

Table 2: Typical FT-IR Absorption Bands for Substituted Phenethylamines (Note: This data is representative and not specific to 1-(2,4-Dimethylphenyl)propan-2-amine)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| N-H (amine) | Bending | 1550 - 1650 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that also provides information about the vibrational modes of a molecule. Raman scattering is based on the change in polarizability of a molecule during a vibration. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, such as those found in aromatic rings.

In the analysis of 1-(2,4-Dimethylphenyl)propan-2-amine, FT-Raman spectroscopy would be particularly useful for characterizing the vibrations of the dimethyl-substituted phenyl ring. The Raman spectrum would show characteristic bands for the ring breathing modes and other skeletal vibrations. A strong Raman band around 1000 cm⁻¹ is often characteristic of the phenyl ring in amphetamine and its derivatives. ojp.gov

Table 3: Representative FT-Raman Bands for a Substituted Phenethylamine Analog (Note: This data is illustrative and not specific to 1-(2,4-Dimethylphenyl)propan-2-amine)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | 990 - 1010 |

| Aromatic C-H In-Plane Bending | 1020 - 1050 |

| Aromatic C=C Stretching | 1580 - 1620 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy levels (electronic transitions). For aromatic compounds like 1-(2,4-Dimethylphenyl)propan-2-amine, the π-electrons of the benzene ring are responsible for characteristic UV absorption bands.

The position and intensity of these absorption bands can be influenced by the substituents on the aromatic ring. The dimethyl substitution in 1-(2,4-Dimethylphenyl)propan-2-amine would be expected to cause a slight red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted phenethylamine.

UV-Vis spectroscopy is also a valuable tool for the quantitative analysis of compounds. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the development of quantitative methods for the determination of 1-(2,4-Dimethylphenyl)propan-2-amine in various matrices. A calibration curve of absorbance versus concentration can be constructed using standards of known concentration, and the concentration of an unknown sample can then be determined from its absorbance.

Table 4: Illustrative UV-Vis Absorption Data for a Dimethyl-Substituted Aromatic Amine (Note: This data is hypothetical and for illustrative purposes only)

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Methanol | 265 | 350 |

| Acetonitrile | 264 | 360 |

Chromatographic Separation Techniques (Method Development and Validation)

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile technique for the analysis of pharmaceutical compounds and related substances.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone for the analysis of substituted phenethylamines. The development of a robust and reliable HPLC method for 1-(2,4-Dimethylphenyl)propan-2-amine would involve the optimization of several key parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection method.

A reversed-phase HPLC method would likely be suitable for the separation of 1-(2,4-Dimethylphenyl)propan-2-amine from related impurities. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol. The retention of the analyte on the column is influenced by its hydrophobicity.

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 5: Example of a Validated HPLC Method for a Related Amphetamine Analog (Note: This method is for a related compound and would require optimization and validation for 1-(2,4-Dimethylphenyl)propan-2-amine)

| Parameter | Condition/Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Validation Parameters | |

| Linearity Range | 0.1 - 100 µg/mL (r² > 0.999) |

| Accuracy (% Recovery) | 98.5 - 101.2% |

| Precision (% RSD) | < 2% |

| LOD | 0.03 µg/mL |

Chiral Chromatography for Enantiomeric Separation

The compound 1-(2,4-Dimethylphenyl)propan-2-amine possesses a chiral center at the alpha-carbon of the propane (B168953) chain, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1-(2,4-dimethylphenyl)propan-2-amine and (S)-1-(2,4-dimethylphenyl)propan-2-amine. Differentiating and quantifying these enantiomers is critical in various scientific fields, as they can exhibit different pharmacological and toxicological profiles. Chiral chromatography is the definitive technique for this purpose, achieving separation by exploiting the differential interactions between the enantiomers and a chiral environment.

The separation can be accomplished through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation following derivatization with a chiral agent. While specific published studies detailing the enantiomeric separation of 1-(2,4-dimethylphenyl)propan-2-amine are not prevalent, the methodologies are well-established for structurally analogous amphetamine-type substances (ATS). These methods provide a strong framework for the analysis of the target compound.

Direct Enantioseparation using Chiral Stationary Phases (CSPs)

Direct methods involve the use of a chromatographic column where the stationary phase is itself chiral. This is the most efficient and common approach for enantioseparation. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. Differences in the stability of these complexes lead to different retention times and, thus, separation. For amine compounds like 1-(2,4-dimethylphenyl)propan-2-amine, polysaccharide- and cyclodextrin-based CSPs are particularly effective.

Polysaccharide-Based CSPs:

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated on a silica support, are widely used for the separation of a broad range of chiral compounds, including phenethylamines. Commercially available columns such as those under the Chiralcel® and Chiralpak® series utilize derivatives like amylose tris(3,5-dimethylphenylcarbamate) to create chiral grooves and cavities. Enantiorecognition is achieved through a combination of interactions including hydrogen bonding, π-π interactions, and steric hindrance. The selection of the mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), is crucial for optimizing separation.

Cyclodextrin-Based CSPs:

Cyclodextrins are chiral, toroidal-shaped molecules made up of glucose units. They are bonded to silica gel to create CSPs that separate enantiomers primarily based on the inclusion of a part of the analyte molecule (in this case, likely the dimethylphenyl group) into the cyclodextrin cavity. Derivatized cyclodextrins, such as those with acetyl, hydroxypropyl, or phenylcarbamate groups, offer varied selectivity for different analytes. The choice of mobile phase, buffer, and pH can significantly influence the separation by affecting the analyte's charge state and its ability to interact with the CSP.

The table below illustrates typical separation parameters for a related compound, methamphetamine, on a polysaccharide-based CSP, which would serve as a starting point for method development for 1-(2,4-dimethylphenyl)propan-2-amine.

| Parameter | Value |

| Stationary Phase | Chiralpak® AS-H (amylose tris((S)-α-methylbenzylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

| Retention Time (k₁) | 5.8 min ((+)-methamphetamine) |

| Retention Time (k₂) | 7.2 min ((-)-methamphetamine) |

| Separation Factor (α) | 1.24 |

| Resolution (Rs) | 2.1 |

| This table presents representative data for a structurally similar compound and is for illustrative purposes. |

Indirect Enantioseparation via Chiral Derivatization

An alternative to direct chiral chromatography is the indirect method, where the enantiomeric mixture is reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column in reversed-phase liquid chromatography or a standard capillary column in gas chromatography.